molecular formula C11H13NO3 B2505910 N,N-dimethyl-2,3-dihydro-1,4-benzodioxine-5-carboxamide CAS No. 1371348-54-7

N,N-dimethyl-2,3-dihydro-1,4-benzodioxine-5-carboxamide

Cat. No.: B2505910
CAS No.: 1371348-54-7
M. Wt: 207.229
InChI Key: MHBGOZYQURUBLF-UHFFFAOYSA-N
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Description

N,N-dimethyl-2,3-dihydro-1,4-benzodioxine-5-carboxamide is an organic compound with a complex structure that includes a benzodioxine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-2,3-dihydro-1,4-benzodioxine-5-carboxamide typically involves the reaction of 2,3-dihydro-1,4-benzodioxine with N,N-dimethylcarbamoyl chloride under basic conditions. The reaction is carried out in an aprotic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity, and considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-2,3-dihydro-1,4-benzodioxine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield N,N-dimethyl-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid, while reduction could produce N,N-dimethyl-2,3-dihydro-1,4-benzodioxine-5-methanol.

Scientific Research Applications

N,N-dimethyl-2,3-dihydro-1,4-benzodioxine-5-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-dimethyl-2,3-dihydro-1,4-benzodioxine-5-carboxamide involves its interaction with specific molecular targets. For example, as an antibacterial agent, it may inhibit bacterial enzymes or disrupt cell membrane integrity . The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dimethylcarbamoyl group enhances its stability and reactivity compared to similar compounds.

Properties

IUPAC Name

N,N-dimethyl-2,3-dihydro-1,4-benzodioxine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-12(2)11(13)8-4-3-5-9-10(8)15-7-6-14-9/h3-5H,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHBGOZYQURUBLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=C2C(=CC=C1)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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